molecular formula C16H21N3O4S B8042052 2-[N-(2-cyanoethyl)anilino]ethyl N-(1,1-dioxothiolan-3-yl)carbamate

2-[N-(2-cyanoethyl)anilino]ethyl N-(1,1-dioxothiolan-3-yl)carbamate

Cat. No.: B8042052
M. Wt: 351.4 g/mol
InChI Key: LYAOZILGGKIYQA-UHFFFAOYSA-N
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Description

This compound belongs to the class of chromenone derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.

Properties

IUPAC Name

2-[N-(2-cyanoethyl)anilino]ethyl N-(1,1-dioxothiolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c17-8-4-9-19(15-5-2-1-3-6-15)10-11-23-16(20)18-14-7-12-24(21,22)13-14/h1-3,5-6,14H,4,7,9-13H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAOZILGGKIYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)OCCN(CCC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)OCCN(CCC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(5-methoxybenzotriazol-2-yl)chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 7-methoxychromen-2-one with 5-methoxybenzotriazole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 7-Methoxy-3-(5-methoxybenzotriazol-2-yl)chromen-2-one.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(5-methoxybenzotriazol-2-yl)chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-Methoxy-3-(5-methoxybenzotriazol-2-yl)chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(5-methoxybenzotriazol-2-yl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxychromen-2-one: A related compound with similar structural features but lacking the benzotriazolyl group.

    5-Methoxybenzotriazole: Another related compound that shares the benzotriazolyl moiety but lacks the chromenone structure.

Uniqueness

7-Methoxy-3-(5-methoxybenzotriazol-2-yl)chromen-2-one is unique due to the combination of the chromenone and benzotriazolyl moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits that may not be achievable with other similar compounds.

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